

An In-depth Technical Guide to 1-(Difluoromethoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Difluoromethoxy)-2-nitrobenzene

Cat. No.: B1301630

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of **1-(Difluoromethoxy)-2-nitrobenzene**, a key intermediate in modern organic synthesis. The document details its molecular structure, physicochemical properties, and its significance in the development of pharmaceuticals and agrochemicals. Detailed, representative experimental protocols for its synthesis and subsequent chemical transformations are provided, accompanied by structured data tables and workflow diagrams generated using Graphviz to illustrate the logical and experimental steps. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

1-(Difluoromethoxy)-2-nitrobenzene (CAS No. 22225-77-0) is a substituted aromatic compound that has garnered significant interest in the chemical and pharmaceutical industries. [1] Its structure is characterized by a benzene ring functionalized with both a nitro group (-NO₂) and a difluoromethoxy group (-OCHF₂). The presence of the difluoromethoxy moiety is of particular importance; introducing this group into organic molecules can profoundly alter their physicochemical and biological properties.[1] Specifically, it can enhance metabolic stability, lipophilicity, and binding affinity, which are highly desirable characteristics for active pharmaceutical ingredients (APIs).[1]

This compound serves as a versatile building block, primarily because the nitro group can be readily reduced to an amine (-NH₂), opening a gateway for a wide array of subsequent

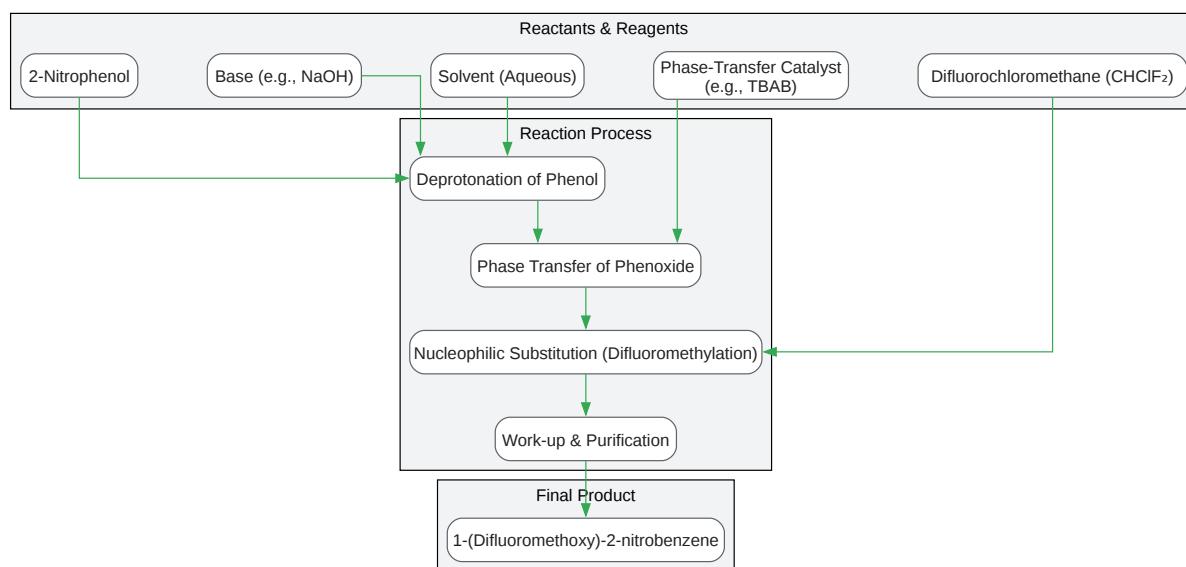
chemical modifications such as amide bond formation or participation in various coupling reactions.^[1] Consequently, **1-(Difluoromethoxy)-2-nitrobenzene** is a critical precursor for creating diverse and complex molecular scaffolds for novel therapeutic agents and other specialized chemical products.^[2]

Molecular Structure and Properties

The molecular structure of **1-(Difluoromethoxy)-2-nitrobenzene** consists of a difluoromethoxy group and a nitro group attached to adjacent carbon atoms (positions 1 and 2) of a benzene ring.

Chemical Identifiers and Properties

The key identifiers and physicochemical properties of **1-(Difluoromethoxy)-2-nitrobenzene** are summarized in the table below.


Property	Value	Reference(s)
IUPAC Name	1-(Difluoromethoxy)-2-nitrobenzene	[3]
Synonyms	2-(Difluoromethoxy)-nitrobenzene, Difluoromethyl 2-nitrophenyl ether	[1][3]
CAS Number	22225-77-0	[2][3][4]
Molecular Formula	C ₇ H ₅ F ₂ NO ₃	[2][3][4]
Molecular Weight	189.12 g/mol	[2][3][4][5]
Appearance	Light yellow liquid	[1][2][3]
Purity	Typically ≥98.0%	[1][3]
Boiling Point	249.4 ± 30.0 °C at 760 mmHg	[3]
Density	1.4 ± 0.1 g/cm ³	[3]
Flash Point	104.6 ± 24.6 °C	[3]
SMILES	FC(F)OC1=CC=CC=C1-- INVALID-LINK--[O-]	[4]
InChI Key	SVGGBARCOQPYMV-UHFFFAOYSA-N	[6]

Synthesis and Experimental Protocols

The synthesis of **1-(Difluoromethoxy)-2-nitrobenzene** is typically achieved through the difluoromethylation of 2-nitrophenol. This process involves the reaction of 2-nitrophenol with a difluoromethylene source, such as difluorochloromethane (CHClF₂), under basic conditions, often employing a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.[7][8]

Synthesis Workflow

The logical workflow for the synthesis of **1-(Difluoromethoxy)-2-nitrobenzene** from 2-nitrophenol is depicted below.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-(Difluoromethoxy)-2-nitrobenzene**.

Detailed Experimental Protocol: Synthesis

The following is a representative experimental protocol adapted from general procedures for the synthesis of analogous compounds.[7][8]

Objective: To synthesize **1-(Difluoromethoxy)-2-nitrobenzene**.

Materials:

- 2-Nitrophenol (1.0 eq)
- Sodium Hydroxide (NaOH) (1.2 eq)
- Tetrabutylammonium bromide (TBAB) (0.05 eq)
- Deionized Water
- Difluorochloromethane (CHClF_2)
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Reaction vessel equipped with a stirrer, condenser, gas inlet, and temperature probe.

Procedure:

- Preparation: In a suitable reaction vessel, dissolve 2-nitrophenol and tetrabutylammonium bromide in deionized water.
- Basification: Add sodium hydroxide to the solution and stir until a homogenous solution of the corresponding sodium phenoxide is formed.
- Reaction: Heat the mixture to approximately 80-95°C. Begin bubbling difluorochloromethane gas into the reaction mixture under vigorous stirring. The reaction is exothermic and should be monitored.

- Monitoring: Continue the gas addition for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Work-up: After completion, cool the reaction mixture to room temperature. Extract the aqueous mixture three times with dichloromethane.
- Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure **1-(Difluoromethoxy)-2-nitrobenzene** as a light yellow liquid.

Chemical Reactivity and Downstream Applications

A primary application of **1-(Difluoromethoxy)-2-nitrobenzene** in drug development is its use as a precursor to 2-(Difluoromethoxy)aniline. This transformation is achieved via the reduction of the nitro group, a fundamental and reliable reaction in organic synthesis. The resulting aniline is a versatile intermediate for building more complex molecular architectures.

Reduction of the Nitro Group: Workflow

The workflow for the reduction of **1-(Difluoromethoxy)-2-nitrobenzene** to 2-(Difluoromethoxy)aniline is outlined below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 1-(Difluoromethoxy)-2-nitrobenzene CAS 22225-77-0 [benchchem.com]
- 3. innospk.com [innospk.com]
- 4. 22225-77-0|1-(Difluoromethoxy)-2-nitrobenzene|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]

- 6. 1-(DIFLUOROMETHOXY)-4-NITROBENZENE | CAS 1544-86-1 [matrix-fine-chemicals.com]
- 7. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 8. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(Difluoromethoxy)-2-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301630#1-difluoromethoxy-2-nitrobenzene-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com